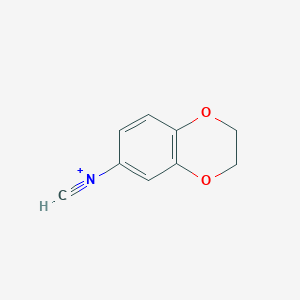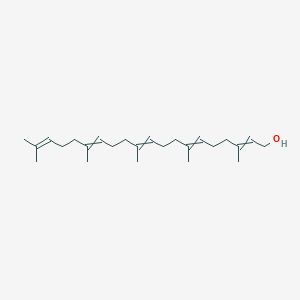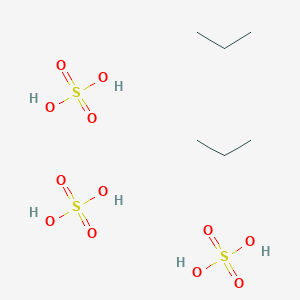
Propane;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane;sulfuric acid is a compound that involves the interaction between propane and sulfuric acid. Propane is a three-carbon alkane with the chemical formula C₃H₈, while sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. The combination of these two substances can lead to various chemical reactions and products, which are of significant interest in both industrial and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of compounds involving propane and sulfuric acid typically involves the reaction of propane with sulfuric acid under controlled conditions. One common method is the alkylation process, where propane reacts with sulfuric acid to form alkyl hydrogensulfates. This reaction is usually carried out at low temperatures to prevent further decomposition .
Industrial Production Methods
In industrial settings, the production of sulfuric acid involves the contact process, which includes the preparation of sulfur dioxide, its conversion to sulfur trioxide, and finally the formation of concentrated sulfuric acid . Propane can be sourced from natural gas processing and petroleum refining. The combination of these two substances in industrial processes often aims to produce specific alkylated products used in various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Propane and sulfuric acid can undergo several types of chemical reactions, including:
Electrophilic Addition: Propane can react with sulfuric acid to form alkyl hydrogensulfates through electrophilic addition.
Dehydration: Propane derivatives can undergo dehydration reactions in the presence of sulfuric acid to form alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various metal catalysts. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed efficiently.
Major Products
The major products formed from the reactions of propane and sulfuric acid include alkyl hydrogensulfates, carbonyl compounds, and alkenes. These products have various applications in the chemical industry.
Wissenschaftliche Forschungsanwendungen
Propane;sulfuric acid compounds have several scientific research applications, including:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various chemical reactions.
Biology: Studied for their potential effects on biological systems and their interactions with biomolecules.
Medicine: Investigated for their potential use in pharmaceutical formulations and drug delivery systems.
Industry: Utilized in the production of high-octane gasoline components and other industrial chemicals.
Wirkmechanismus
The mechanism of action of propane;sulfuric acid compounds involves several steps:
Electrophilic Attack: Sulfuric acid acts as an electrophile, attacking the propane molecule to form an intermediate complex.
Formation of Intermediates: The intermediate complex undergoes further reactions, such as oxidation or dehydration, depending on the reaction conditions and catalysts used.
Product Formation: The final products are formed through the stabilization of the intermediate complexes and the removal of by-products.
Vergleich Mit ähnlichen Verbindungen
Propane;sulfuric acid compounds can be compared with other similar compounds, such as:
Methane;sulfuric acid: Involves the reaction of methane with sulfuric acid, leading to different products due to the shorter carbon chain.
Butane;sulfuric acid: Involves the reaction of butane with sulfuric acid, resulting in different alkylated products due to the longer carbon chain.
Ethane;sulfuric acid: Involves the reaction of ethane with sulfuric acid, producing different intermediates and products.
The uniqueness of this compound compounds lies in their specific reactivity and the types of products formed, which are influenced by the three-carbon structure of propane.
Eigenschaften
Molekularformel |
C6H22O12S3 |
|---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
propane;sulfuric acid |
InChI |
InChI=1S/2C3H8.3H2O4S/c2*1-3-2;3*1-5(2,3)4/h2*3H2,1-2H3;3*(H2,1,2,3,4) |
InChI-Schlüssel |
RLZPDVHGAZAQEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC.CCC.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


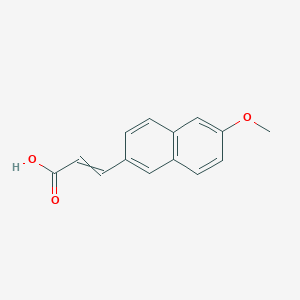
![2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride](/img/structure/B12436771.png)
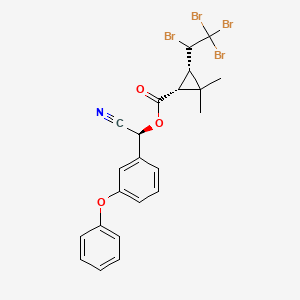
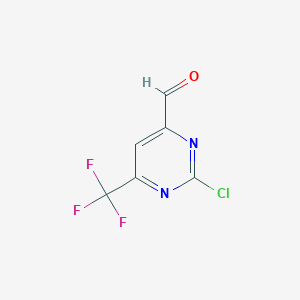
![2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(6S,9S,13R)-6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12436794.png)
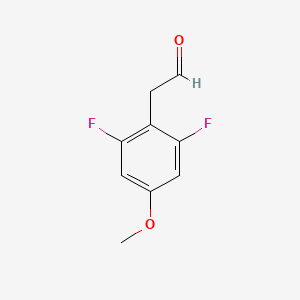
![(10R,13S,14S)-17-(5,6-dihydroxy-7,7-dimethyloxepan-3-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12436806.png)
![1-[1-(5-Bromo-1-benzofuran-2-YL)ethyl]hydrazine](/img/structure/B12436814.png)
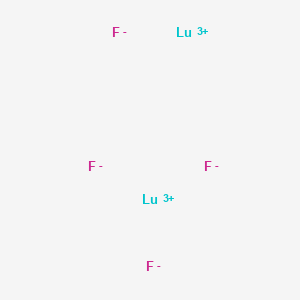
![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B12436833.png)
![(5R,10R)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B12436838.png)
![methyl N-[(2S)-1-{2-[4-(4'-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12436846.png)
